Copper picolinate dihydrate
Description
Properties
IUPAC Name |
copper;pyridine-2-carboxylate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.Cu.2H2O/c2*8-6(9)5-3-1-2-4-7-5;;;/h2*1-4H,(H,8,9);;2*1H2/q;;+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLIFUNXEMISAB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].O.O.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12CuN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27744-35-0 | |
| Record name | Copper picolinate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027744350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COPPER PICOLINATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAR053I14K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper picolinate dihydrate can be synthesized through various methods. One common approach involves the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with picolinic acid in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of the copper picolinate complex being facilitated by the chelating nature of picolinic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process generally includes the dissolution of copper(II) salts in water, followed by the addition of picolinic acid. The resulting solution is then subjected to crystallization to obtain the dihydrate form of the compound. The crystallization process can be optimized to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Copper picolinate dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the copper ion and the presence of picolinic acid ligands .
Common Reagents and Conditions
Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of higher oxidation state copper complexes.
Reduction: Reduction reactions can occur with reducing agents such as sodium borohydride, resulting in the formation of lower oxidation state copper species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Copper picolinate dihydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of copper picolinate dihydrate involves its interaction with molecular targets and pathways in biological systems. The copper ion in the compound can participate in redox reactions, influencing various biochemical processes. Picolinic acid acts as a chelating agent, stabilizing the copper ion and facilitating its transport and uptake in biological systems .
Comparison with Similar Compounds
Structural and Electronic Properties
Copper Picolinate Dihydrate vs. Anhydrous Copper Picolinate
The dihydrate form exhibits longer Cu–N and Cu–O bond lengths compared to its anhydrous counterpart, likely due to the presence of water molecules altering the coordination environment. Selected bond lengths are summarized below:
| Bond Type | This compound (Å) | Anhydrous Copper Picolinate (Å) |
|---|---|---|
| Cu–N (pyridine) | 1.956–1.965 | 1.959–1.972 |
| Cu–O (carboxylate) | 1.956–1.958 | 1.91–1.98 |
The dihydrate’s structure stabilizes the Cu(II) center, making it less prone to oxidation compared to anhydrous forms .
This compound vs. Copper Chloride Dihydrate
Copper(II) chloride dihydrate (CuCl₂·2H₂O) adopts a different coordination geometry, with four chloride ions and two water molecules surrounding the Cu(II) center. This results in a square-planar structure, contrasting with the octahedral geometry of this compound. The latter’s chelating ligands enhance stability, reducing reactivity in biological systems .
Bioavailability and Nutritional Use
- This compound : Widely used in supplements (e.g., 1.2 mg in Swisse Women’s 65+ Multivitamin) due to high absorption rates .
- Zinc Picolinate Dihydrate : Similarly utilized for zinc supplementation, with comparable bioavailability .
- Chromium Picolinate : Used in lower doses (e.g., 50 mcg in Supradyn Daily Tablets) for glucose metabolism support, though toxicity concerns exist at high doses .
Antimicrobial and Antiviral Activity
- Copper Chloride Dihydrate : Exhibits strong antiviral activity against dengue virus (IC₅₀ = 0.13 µg/ml) by interfering with viral replication enzymes .
- Cupric Sulfate: Shows variable copper uptake in Pseudomonas aeruginosa, peaking at 320 ppm, suggesting concentration-dependent antimicrobial effects .
Q & A
Q. How can synergistic effects between this compound and other bioactive compounds be systematically investigated?
- Methodological Answer : Combinatorial screening (e.g., checkerboard assays) quantifies synergy/antagonism via fractional inhibitory concentration (FIC) indices. For example, sodium citrate enhances copper’s efficacy in electroless plating by stabilizing ionic species, a principle applicable to drug delivery systems . Mechanistic studies (e.g., ROS scavenging assays) elucidate molecular interactions .
Data Contradiction Analysis
- Example : Conflicting reports on this compound’s thermal stability (e.g., dehydration temperature discrepancies ) may arise from differences in experimental conditions (e.g., heating rate, sample mass). Researchers should replicate studies using identical protocols and report detailed metadata (e.g., DSC parameters).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
